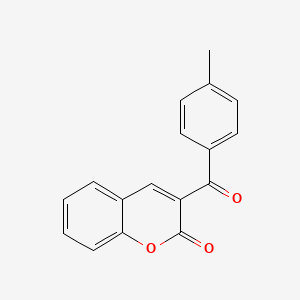

3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82587-72-2 |

|---|---|

Molecular Formula |

C17H12O3 |

Molecular Weight |

264.27 g/mol |

IUPAC Name |

3-(4-methylbenzoyl)chromen-2-one |

InChI |

InChI=1S/C17H12O3/c1-11-6-8-12(9-7-11)16(18)14-10-13-4-2-3-5-15(13)20-17(14)19/h2-10H,1H3 |

InChI Key |

WDFYMPJQORRUMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One

Established Synthetic Routes for 2H-1-Benzopyran-2-one Scaffolds

The foundational 2H-1-benzopyran-2-one structure can be assembled through a variety of classic and modern synthetic reactions. These methods often rely on condensation and cyclization strategies, with an increasing emphasis on efficiency through multicomponent and one-pot approaches.

Condensation Reactions in Benzopyranone Synthesis

Condensation reactions are fundamental to the formation of the coumarin (B35378) ring system. The Knoevenagel condensation is a particularly prominent method, typically involving the reaction of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group. researchgate.netchegg.com This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and proceeds through the formation of a stable intermediate which then undergoes intramolecular cyclization. chegg.comorganic-chemistry.org The choice of the active methylene compound is crucial as it determines the substituent at the C-3 position of the resulting benzopyranone.

Another significant condensation method is the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. nih.gov This reaction is versatile for producing 4-substituted coumarins. The Perkin reaction, though historically significant, is also utilized, involving the condensation of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of sodium acetate.

The table below summarizes key condensation reactions used in the synthesis of 2H-1-benzopyran-2-one scaffolds.

| Reaction Name | Reactants | Catalyst/Conditions | Key Features |

| Knoevenagel Condensation | 2-Hydroxybenzaldehyde, Active Methylene Compound | Base (e.g., piperidine, triethylamine) | Widely used for 3-substituted coumarins. researchgate.netchegg.comorganic-chemistry.org |

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, Sc(OTf)₃) | Effective for 4-substituted coumarins. nih.govnih.gov |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Sodium Acetate | A classic method for coumarin synthesis. |

Cyclization Techniques for Benzopyranone Ring Formation

The formation of the heterocyclic pyranone ring is the defining step in benzopyranone synthesis. Intramolecular cyclization is a common strategy, often following an initial intermolecular condensation. For instance, in the Knoevenagel condensation, an intermediate is formed which then undergoes an intramolecular cyclization (lactonization) to yield the final coumarin product. researchgate.net

Electrophilic cyclization of substituted propargylic aryl ethers represents another powerful technique for forming the 2H-benzopyran ring. nih.gov This method can produce 3,4-disubstituted 2H-benzopyrans in excellent yields under mild reaction conditions, tolerating a variety of functional groups. nih.gov Similarly, palladium-catalyzed cyclization of o-allylic phenols has been reported for the synthesis of 2H-1-benzopyrans. researchgate.net

Multicomponent and One-Pot Reaction Strategies

In the quest for more efficient and environmentally friendly synthetic methods, multicomponent reactions (MCRs) and one-pot syntheses have gained significant traction. rsc.orgresearchgate.net These strategies involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a sequential manner, thereby avoiding the isolation of intermediates. clockss.orgnih.gov

Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a particularly effective tool for the synthesis of benzopyran derivatives. rsc.orgresearchgate.net These reactions offer a simple and environmentally friendly one-pot domino procedure that is highly efficient in material usage. researchgate.net One-pot procedures for the synthesis of pyranobenzopyrans under solvent-free conditions have also been described, highlighting the move towards greener chemistry. ias.ac.in

Targeted Synthesis of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one and its Analogues

The synthesis of 3-aroyl coumarins, such as this compound, requires specific methodologies to introduce the benzoyl group at the C-3 position.

Precursor Compounds and Reagents for Benzoyl Group Introduction

A common strategy for the synthesis of 3-aroyl coumarins involves the reaction of a salicylaldehyde with a β-ketoester bearing the desired aroyl group. For the synthesis of this compound, a suitable precursor would be a β-ketoester containing the 4-methylbenzoyl moiety.

Alternatively, a palladium-catalyzed addition of arylboronic acids to 3-cyanocoumarins has been developed as a convenient method to access 3-aroyl coumarins. researchgate.net In this approach, 4-methylphenylboronic acid would be the key reagent to introduce the 4-methylbenzoyl group. This method is notable for its use of water as a solvent, making it a greener alternative. researchgate.net

The following table outlines precursor compounds and reagents for the introduction of the benzoyl group.

| Precursor/Reagent | Synthetic Approach | Reference |

| β-Ketoester with 4-methylbenzoyl group | Condensation with salicylaldehyde | researchgate.net |

| 4-Methylphenylboronic acid | Palladium-catalyzed addition to 3-cyanocoumarin | researchgate.net |

| Substituted phenyl acetic acids | Condensation with 2,4-dihydroxybenzaldehyde |

Optimized Reaction Conditions and Solvent Systems in Syntheses

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and its analogues. This includes the choice of catalyst, solvent, temperature, and reaction time.

For condensation reactions, the choice of catalyst can significantly impact the reaction efficiency. While traditional methods often employ strong acids or bases, modern approaches utilize milder and more selective catalysts like scandium(III) triflate. nih.gov

The solvent system also plays a critical role. While many organic solvents are effective, there is a growing trend towards the use of more environmentally benign solvents. nih.gov Water has been successfully employed as a solvent in the palladium-catalyzed synthesis of 3-aroyl coumarins. researchgate.net Solvent-free conditions, often coupled with microwave or ultrasound irradiation, have also been shown to be highly effective, leading to shorter reaction times and easier work-up. nih.govrsc.org

Recent research has also explored the use of deep eutectic solvents (DESs) as a sustainable and efficient alternative to traditional solvents and catalysts in coumarin synthesis. nih.gov The optimization of reaction parameters such as temperature and reaction time is often necessary to maximize yield and minimize side product formation. nih.govscielo.br

Green Chemistry Approaches in Benzopyranone Synthesis

The synthesis of benzopyranones, or coumarins, has increasingly benefited from the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it These approaches aim to enhance efficiency, minimize waste, and utilize more environmentally benign conditions. researchgate.net

Solvent-Free and Catalyst-Free Protocols

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which address the environmental impact of volatile organic solvents. rsc.org Research has demonstrated the successful synthesis of coumarin derivatives under solvent-free conditions, often with the aid of natural acids like those found in citrus juice. These protocols can lead to excellent yields in remarkably short reaction times. For instance, the reaction between substituted phenols and β-ketoesters, a common route to coumarins, can be efficiently carried out without traditional solvents.

Catalyst-free synthesis represents another frontier in green chemistry, simplifying procedures and avoiding contamination of products with metal catalysts. rsc.orgmdpi.com While many benzopyranone syntheses rely on catalysts, ongoing research seeks to develop methods that proceed efficiently without them, often facilitated by alternative energy sources like microwave irradiation. organic-chemistry.org

Table 1: Comparison of Catalytic Conditions for a Model Coumarin Synthesis A model reaction between 3,4-Dimethylphenol (B119073) and methyl acetoacetate (B1235776).

| Catalyst | Amount | Time (min) | Yield (%) | Reference |

| Citrus limon L. juice | 6 mL | 10 | 87 | |

| Vitis vinifera L. juice | 6 mL | 20 | 80 | |

| Banana peels extract | 6 mL | 25 | 75 |

Microwave and Ultrasound Assisted Synthesis

The application of alternative energy sources like microwave and ultrasound irradiation has revolutionized the synthesis of heterocyclic compounds, including benzopyranones. nih.gov These techniques are recognized as green chemistry tools for their ability to accelerate reactions, improve yields, and often enable reactions under milder conditions. nih.govresearchgate.net

Microwave-assisted synthesis utilizes the efficient heating of materials through dielectric effects, specifically by the direct coupling of microwave energy with polar molecules in the reaction mixture. anton-paar.com This internal and rapid heating can lead to a dramatic reduction in reaction times compared to conventional heating methods, often from hours to mere minutes. organic-chemistry.organton-paar.com

Ultrasound-assisted synthesis , or sonochemistry, employs the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and efficiency. nih.gov

Table 2: Advantages of Microwave and Ultrasound-Assisted Synthesis

| Feature | Description | Reference(s) |

| Reduced Reaction Time | Reactions are often completed in minutes instead of hours. | anton-paar.com |

| Improved Yields | Higher conversion of reactants to products is frequently observed. | nih.gov |

| Enhanced Purity | Cleaner reactions with fewer by-products can occur. | |

| Energy Efficiency | Direct heating of the reaction mixture is more efficient than conventional methods. | anton-paar.com |

| Milder Conditions | Reactions may proceed at lower overall temperatures and pressures. | organic-chemistry.org |

Principles of Atom Economy and Waste Reduction in Synthesis

A core principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy . nih.govjocpr.com Introduced by Barry Trost, atom economy assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. jocpr.comwjpps.com Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. nih.gov

Conversely, reactions like substitutions and eliminations are often less atom-economical because they produce stoichiometric by-products that are considered waste. nih.gov The efficiency of a synthesis can also be quantified by the E-factor (Environmental Factor), which measures the mass ratio of waste to the desired product. wiley-vch.de A lower E-factor signifies a greener process. wiley-vch.de The goal in designing syntheses for compounds like this compound is to choose reaction pathways, such as cycloadditions, that maximize atom economy and minimize the E-factor, thereby reducing waste and environmental impact. jocpr.comwjpps.comwiley-vch.de

General Chemical Reactivity and Reaction Mechanisms of 2H-1-Benzopyran-2-one Derivatives

The 2H-1-benzopyran-2-one (coumarin) scaffold is a versatile heterocyclic system whose reactivity is dictated by the interplay of its fused benzene (B151609) ring, the α,β-unsaturated lactone (pyranone) ring, and any substituents present. algoreducation.com The carbonyl group enhances the reactivity of the scaffold, making it a valuable synthetic intermediate. algoreducation.com

Electrophilic and Nucleophilic Substitution Reactions on the Benzopyranone Core

Substitution reactions are fundamental transformations in organic chemistry, categorized as electrophilic or nucleophilic based on the nature of the attacking reagent. alliedacademies.org

Electrophilic substitution reactions typically occur on the aromatic benzene ring portion of the benzopyranone core. The electron-rich nature of the benzene ring makes it susceptible to attack by electrophiles (electron-seeking species). alliedacademies.org The existing substituents on the ring will direct the position of new incoming groups. Electrophilic cyclization is also a key method for constructing the 2H-benzopyran ring itself from appropriate precursors. nih.gov

Nucleophilic substitution involves an electron-rich nucleophile attacking an electron-deficient center. alliedacademies.org In the benzopyranone system, while the aromatic ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, other positions within the heterocyclic ring can be susceptible. The reactivity is highly dependent on the specific derivative and reaction conditions.

Addition Reactions to Unsaturated Bonds within the Scaffold

The 2H-1-benzopyran-2-one structure contains unsaturated carbon-carbon double bonds within the pyranone ring, which can participate in addition reactions. One notable example is the Diels-Alder cycloaddition reaction. researchgate.net In this reaction, a substituted benzopyranone bearing a diene functionality (two conjugated double bonds) can react with a dienophile (an alkene or alkyne) to form new cyclic structures. researchgate.net For instance, 4-vinyl-2H-1-benzopyran-2-ones have been shown to act as dienes in thermal Diels-Alder reactions with various electron-poor dienophiles, providing access to complex, polycyclic coumarin-based scaffolds. researchgate.net These reactions demonstrate the utility of the inherent unsaturation within the benzopyranone core for constructing more elaborate molecules.

Intramolecular Cyclization Mechanisms

The this compound scaffold serves as a versatile precursor in the synthesis of complex heterocyclic systems through intramolecular cyclization reactions. These transformations are crucial for building polycyclic molecules, often leading to the formation of fused pyridine (B92270) or pyran rings onto the benzopyran-2-one (coumarin) core. The mechanisms typically involve the annulation of a new ring by leveraging the reactivity of the C3-C4 double bond and the carbonyl group of the 3-aroyl substituent.

Key intramolecular cyclization pathways include reactions with active methylene compounds and hetero-Diels-Alder reactions, which result in the formation of novel carbon-carbon and carbon-heteroatom bonds.

Pyridine Ring Annulation via Reaction with Malononitrile (B47326)

A prominent synthetic route for constructing fused pyridine rings on the coumarin framework involves the reaction of 3-aroyl-2H-1-benzopyran-2-ones with malononitrile. This reaction proceeds through a cascade mechanism, typically initiated by a base. The process begins with a Michael addition of the malononitrile carbanion to the electron-deficient C4 position of the coumarin ring. The resulting intermediate subsequently undergoes an intramolecular cyclization, where one of the nitrile groups is transformed and participates in the ring closure by attacking the aroyl carbonyl carbon. A final dehydration step leads to the formation of a stable, aromatic pyridine ring. This methodology is a cornerstone for synthesizing various chromeno[4,3-b]pyridine derivatives. researchgate.netnih.gov The reaction sharply differs from that of 3-carbamoylchromones with malononitrile, which yields coumarino-pyridines through a different pathway. researchgate.net

Hetero-Diels-Alder Reactions

The coumarin system can also participate in cycloaddition reactions to form fused heterocyclic structures. Specifically, the hetero-Diels-Alder reaction offers a powerful method for constructing chromeno[3,2-c]pyridine skeletons. mdpi.com In this [4+2] cycloaddition process, the activated C3-C4 double bond of the coumarin derivative can act as the dienophile. The reaction often involves a one-pot, two-step process where the 3-formylchromone (a related precursor) first undergoes condensation with an amine to form an intermediate Schiff base. This intermediate then participates in an indium triflate-assisted hetero-Diels-Alder reaction with an appropriate dienophile, such as an N-(prop-2-yn-1-yl)arylamide, to yield the target fused pyridine derivatives in good yields. mdpi.com This approach highlights the utility of cycloaddition strategies in creating complex, fused systems from coumarin-based starting materials. nih.gov

Formation of Fused Pyrano-Chromene Systems

Intramolecular cyclization is also fundamental to the synthesis of pyrano[3,2-c]chromene-2,5-diones. rsc.orgnih.gov Although this synthesis often starts from 4-hydroxycoumarins rather than a 3-aroylcoumarin, the core principle involves an intramolecular cyclization that forms new C-C and C-O bonds to create the additional pyran ring. rsc.orgrsc.org This demonstrates a related pathway where the inherent reactivity of the coumarin scaffold is harnessed to build fused oxygen-containing heterocycles.

The following table summarizes the key intramolecular cyclization reactions involving the 3-aroylcoumarin scaffold or its close derivatives.

| Cyclization Type | Typical Reagents | Resulting Fused Ring System | Mechanism Highlights |

|---|---|---|---|

| Pyridine Annulation | Malononitrile, Base (e.g., piperidine) | Chromeno[4,3-b]pyridine | Michael Addition -> Intramolecular Cyclization -> Dehydration researchgate.netresearchgate.net |

| Hetero-Diels-Alder Reaction | Amines, Alkynes, Lewis Acid Catalyst (e.g., In(OTf)₃) | Chromeno[3,2-c]pyridine | [4+2] Cycloaddition of an in-situ generated Schiff base intermediate mdpi.com |

| Electrophilic Cyclization | I₂, ICl, PhSeBr (on precursors) | Substituted 2H-1-Benzopyran | Used to form the core benzopyran ring from acyclic precursors nih.gov |

Design and Derivatization Strategies for 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One Analogues

Rational Design Principles for Structural Modification of the 2H-1-Benzopyran-2-one System

Rational drug design is a strategic approach used to develop new therapeutic agents by understanding the molecular basis of a disease. nih.gov For the 2H-1-benzopyran-2-one scaffold, this involves modifying its structure to enhance efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) analysis is a fundamental principle, indicating that substitutions on the benzopyranone ring significantly influence biological activity. mdpi.com

Key principles for the rational design of analogues include:

Scaffold Hopping and Isosteric Replacement : Modifying the core benzopyranone ring or replacing key functional groups with others that have similar steric and electronic properties (isosteres) can lead to improved activity or reduced side effects.

Structure-Based Design : When a biological target is known, computational tools like molecular docking can be used to predict how different analogues will bind. nih.gov This allows for the design of derivatives with optimized interactions with the target's active site. For instance, molecular modeling has been used to evaluate benzopyran-2-one analogues as potential inhibitors of DNA gyrase-B. nih.gov

Pharmacophore Modeling : This involves identifying the essential structural features (the pharmacophore) required for biological activity. For the benzopyranone system, this could include the lactone ring, the benzoyl group, and the methyl substituent, along with their spatial arrangement. New analogues can then be designed to incorporate this pharmacophore while varying other parts of the molecule to fine-tune properties.

Modulation of Physicochemical Properties : The introduction of specific functional groups can alter properties like solubility, lipophilicity, and metabolic stability. Optimizing these properties is crucial for achieving desired oral bioavailability and in vivo efficacy. researchgate.net

By applying these principles, medicinal chemists can systematically explore the chemical space around the 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one scaffold to identify analogues with superior profiles.

Synthesis of Substituted 2H-1-Benzopyran-2-one Derivatives

The synthesis of substituted 2H-1-benzopyran-2-one derivatives is well-established, with several classical name reactions providing access to the core scaffold. sphinxsai.com These methods, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions, allow for the construction of the benzopyranone ring from various precursors. sphinxsai.com For instance, a common approach involves the reaction of substituted phenols with β-ketoesters. arabjchem.org

The functionalization of the benzopyranone scaffold is crucial for developing diverse analogues. Substituents can be introduced at various positions on both the benzene (B151609) and pyrone rings to modulate the molecule's properties.

Substitution on the Benzene Ring : The aromatic part of the scaffold (positions 5, 6, 7, and 8) can be readily modified by starting with appropriately substituted phenols. For example, using 3,4-dimethylphenol (B119073) in a reaction with methyl acetoacetate (B1235776) can yield 4,6,7-trimethyl-2H-1-benzopyran-2-one. arabjchem.org The nature and position of these substituents (e.g., methoxy (B1213986), hydroxyl, halogen) can significantly impact the biological activity of the resulting compounds. nih.gov

Substitution at the C3-Position : The C3-position is a common site for modification. For example, 3-acetyl-2H-chromen-2-one can be synthesized and then further functionalized. A key transformation is the bromination of the acetyl group to yield 3-(bromoacetyl)-2H-chromen-2-one, a versatile intermediate for introducing various heterocyclic moieties. sphinxsai.com

Substitution at the C4-Position : The C4-position can also be functionalized. For instance, 4-hydroxycoumarins are important precursors for a wide range of derivatives. researchgate.net The hydroxyl group can be converted into other functionalities or used as a handle for further reactions. Electrophilic cyclization of substituted propargylic aryl ethers is another modern method that produces 3,4-disubstituted 2H-benzopyrans. nih.gov

The following table summarizes some common synthetic routes for introducing substituents onto the benzopyranone ring.

| Synthetic Method | Precursors | Position(s) Functionalized | Example Product Class |

| Pechmann Condensation | Substituted Phenol (B47542), β-Ketoester | Benzene ring, C4 | Substituted 4-methyl-2H-1-benzopyran-2-ones arabjchem.org |

| Knoevenagel Condensation | Salicylaldehyde (B1680747), Ethyl Acetoacetate | C3 | 3-Acetyl-2H-1-benzopyran-2-one sphinxsai.com |

| Perkin Reaction | Salicylaldehyde, Acetic Anhydride (B1165640) | C3, C4 | Coumarin-3-carboxylic acid |

| Electrophilic Cyclization | Propargylic Aryl Ether | C3, C4 | 3-Iodo-4-phenyl-2H-benzopyran nih.gov |

Once a substituted benzopyranone scaffold is synthesized, its existing functional groups can be chemically transformed to create a new series of analogues. biosyn.com This strategy allows for the late-stage diversification of a common intermediate.

Common transformations include:

Reactions of Carbonyl Groups : The ketone of a 3-acyl substituent can be reduced to a secondary alcohol or converted to other functional groups.

Ester Hydrolysis : Ester groups, often introduced during synthesis, can be hydrolyzed to the corresponding carboxylic acids. nih.gov These acids can then be converted into amides or other derivatives. For example, an ester can be hydrolyzed using potassium hydroxide, followed by reaction with thionyl chloride to form an acid chloride, which can then be reacted with an amine to form an amide. nih.gov

Nucleophilic Substitution : A leaving group, such as a bromine atom in a 3-(bromoacetyl) derivative, can be displaced by various nucleophiles (e.g., amines, thiols) to attach different side chains or heterocyclic rings. sphinxsai.com

Cyclization Reactions : Functional groups at adjacent positions can be reacted to form a new fused ring. For example, 4-hydroxybenzopyran-2-one can undergo cyclization with aromatic aldehydes and malononitrile (B47326) to form pyrano-[3,2-c]-chromene derivatives. researchgate.net

Hybrid Molecule Development Incorporating the Benzopyranone Moiety

Molecular hybridization is a rational design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. nih.govmdpi.com This approach aims to create hybrid compounds with improved affinity, better efficacy, or a dual mode of action that can help overcome drug resistance. nih.gov The benzopyranone moiety is an excellent candidate for inclusion in such hybrids due to its versatile biological profile.

The design of hybrid molecules often involves connecting the benzopyranone scaffold to another biologically active heterocyclic system through a suitable linker. nih.gov

Fusion with Other Heterocycles : The benzopyranone ring can be fused with other heterocyclic rings to create novel polycyclic systems. For example, benzofuro[3,2-g]-4-anilino-2H-1-benzopyran-2-one has been synthesized from a 4-hydroxy-benzofuro[3,2-g]-2H-1-benzopyran-2-one intermediate. Similarly, the fusion of isoxazole (B147169) and benzopyran-4-one scaffolds has been explored to generate hybrid compounds with potential anticancer activity. nih.gov

Linkage to Pharmacophores : The benzopyranone core can be linked to other pharmacophores via flexible or rigid linkers. For instance, azetidin-2-ones (beta-lactams) and thiazolidin-4-ones have been attached to a 4-phenyl-2H-benzopyran-2-one scaffold through an oxyacetamido bridge. nih.gov This strategy combines the known properties of both moieties to target specific biological pathways.

The development of such hybrid molecules represents a promising strategy for expanding the therapeutic potential of the this compound class of compounds.

Structure Activity Relationship Sar Studies of 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One and Its Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one and its analogues relies on a multidisciplinary approach that integrates chemical synthesis, biological evaluation, and computational modeling.

A primary methodology involves the synthesis of a library of analogues . nih.govnih.gov This process systematically modifies specific parts of the parent molecule, such as the coumarin (B35378) core or the benzoyl substituent, to generate a series of related compounds. researchgate.net The synthesis of these new derivatives allows for a direct assessment of how specific structural changes impact biological activity.

Once synthesized, these analogues undergo rigorous in vitro biological evaluation . mdpi.com Depending on the therapeutic target, various assays are employed to quantify the biological potency of each compound. These can include determining the minimum inhibitory concentration (MIC) for antifungal or antimicrobial activity, or calculating the half-maximal inhibitory concentration (IC50) against specific enzymes or cancer cell lines. mdpi.commdpi.com For receptor-based targets, radioligand displacement assays are used to determine binding affinities (Ki values). universiteitleiden.nl The structures of all newly synthesized compounds are typically confirmed using spectrometric methods like NMR and IR spectroscopy. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of SAR studies. researchgate.net This in silico method aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netnih.gov Various QSAR techniques are employed, including Multiple Linear Regression (MLR), genetic function approximation, and artificial neural networks, to develop predictive models. researchgate.net These models can then be used to forecast the activity of untested molecules and guide the design of new derivatives with enhanced potency. researchgate.netnih.gov

Influence of Substituent Nature and Position on Biological Potency

The biological potency of 3-aroyl-2H-1-benzopyran-2-one derivatives is highly dependent on the nature and position of substituents on both the benzopyran nucleus and the aroyl moiety. SAR studies have revealed several key trends.

The substitution pattern on the benzoyl ring is critical. The nature of the substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the compound's activity. For instance, in some series of coumarin derivatives, the presence of electron-withdrawing groups like a nitro (NO2) group was found to be favorable for antifungal activity. mdpi.com Conversely, other studies have shown that electron-donating groups, such as a methoxy (B1213986) (OCH3) group, can either enhance or diminish activity depending on their position and the specific biological target. mdpi.com For example, replacing a 3′,4′,5′-trimethoxy benzoyl group with a 3′, 4′-dimethoxybenzoyl moiety in one series of benzofuran (B130515) derivatives led to a 5- to 53-fold decrease in antiproliferative activity. mdpi.com

Modifications to the coumarin ring also play a pivotal role in determining biological potency. The presence of different substituents on the benzopyran ring has a marked effect on biological activity. researchgate.net Studies on related benzopyran-based inhibitors have shown that hydrophobic groups on certain parts of the molecule are acceptable, while polar substituents are not well tolerated. nih.gov For example, O-substitutions on the coumarin ring have been demonstrated to be essential for antifungal activity. mdpi.com

The position of a given substituent is often as important as its chemical nature. A study on coumarin derivatives as monoamine oxidase (MAO) inhibitors revealed that a 3-phenyl substitution significantly enhanced MAO-B inhibition, whereas a 4-phenyl substitution was more effective for MAO-A inhibition. researchgate.net This highlights the precise structural requirements for selective interaction with different biological targets.

| Parent Structure | Compound ID | Substituent Modification | Biological Activity (IC50) | Effect | Reference |

|---|---|---|---|---|---|

| 2-Aroyl Benzofuran | 6a | 3',4',5'-trimethoxybenzoyl | 0.004 µM (against HeLa cells) | High Potency | mdpi.com |

| 6b | 3',4'-dimethoxybenzoyl | 0.07 µM (against HeLa cells) | 14-fold decrease in potency | mdpi.com | |

| 6c | 3',5'-dimethoxybenzoyl | 0.004 µM (against HeLa cells) | Equipotent | mdpi.com | |

| 2-Arylbenzofuran | Baicalein | - | 0.404 µM (AChE Inhibition) | Reference Compound | nih.gov |

| Compound 20 | R4 and R6 = OH | 0.086 µM (AChE Inhibition) | Increased Potency | nih.gov |

Spatial and Electronic Requirements for Interaction with Biological Systems

The interaction of this compound analogues with their biological targets is governed by specific spatial and electronic properties. These requirements dictate the binding affinity and selectivity of the compounds.

Electronic requirements are determined by the distribution of electrons within the molecule, which influences its ability to form non-covalent interactions with the biological target. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com Pharmacophore modeling has identified key electronic features, or pharmacophores, that are essential for activity. For antioxidant coumarin derivatives, the fused benzene (B151609) ring and the oxygen atom of the pyran ring are considered prime pharmacophoric features. researchgate.netnih.gov The electronic nature of substituents (electron-donating or electron-withdrawing) can modulate the charge distribution across the molecule, thereby influencing its interaction with amino acid residues in the target's active site. mdpi.com Computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) density, can be used to confirm and rationalize the observed electronic effects on activity. mdpi.com

Computational Approaches to SAR Prediction and Optimization

Computational chemistry has become an indispensable tool for predicting and optimizing the SAR of drug candidates, including this compound analogues. These in silico methods accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed three-dimensional models that explain how steric and electrostatic fields of a molecule influence its biological activity. rsc.orgresearchgate.net These models offer high predictive power and provide visual representations that can guide the structural modification of lead compounds. researchgate.net

Molecular docking is a computational technique used to predict the binding mode of a ligand within the active site of a target protein. researchgate.netrsc.org By simulating the interaction between the small molecule and the protein, docking can help rationalize observed SAR data and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govresearchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of structural features required for biological activity. nih.gov A validated pharmacophore model can be used as a 3D query to screen large virtual databases for novel compounds that possess the desired features, thus identifying new potential lead structures. nih.gov

To further refine the understanding of ligand-protein interactions, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability and dynamics of the interaction, which is a significant advantage over the static view provided by molecular docking. nih.govresearchgate.net

Finally, computational tools are also used for the early prediction of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. rsc.org By forecasting these properties, researchers can filter out compounds that are likely to have poor pharmacokinetic profiles or toxic effects, focusing resources on candidates with a higher probability of success in later developmental stages. nih.gov

Theoretical and Computational Chemistry Investigations of 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the properties of coumarin (B35378) derivatives. nih.govresearchgate.netdergipark.org.tropensciencepublications.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for understanding its geometry, stability, and reactivity. Methods like B3LYP are commonly used functionals, paired with basis sets such as 6-311G(d,p), to model the behavior of these molecules with a high degree of accuracy. dergipark.org.trdergipark.org.tr Such theoretical investigations are crucial for predicting various molecular properties before undertaking potentially complex and costly experimental synthesis and analysis. nih.gov

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity and a greater ability for intramolecular charge transfer. nih.govirjweb.com In coumarin derivatives, the HOMO is often distributed across the electron-rich benzopyran-2-one (coumarin) ring system, while the LUMO tends to be localized on the electron-withdrawing substituent groups. dergipark.org.tr For 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, it is expected that the HOMO resides primarily on the coumarin core, while the LUMO is centered on the 4-methylbenzoyl moiety.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties (Note: The following values are representative examples for coumarin-like structures and are not specific experimental or calculated data for this compound.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.25 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.25 | Indicator of chemical reactivity and stability |

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, provide a framework for predicting how a molecule will interact with other chemical species. irjweb.comresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). This index helps to classify molecules as strong or weak electrophiles.

These descriptors are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding the molecule's potential to participate in charge-transfer interactions. researchgate.net

The three-dimensional arrangement of atoms in this compound is crucial for its interactions with its environment. Computational methods are used to determine the most stable conformation (the global minimum on the potential energy surface) and to analyze bond lengths, bond angles, and dihedral angles. scribd.comtaylorandfrancis.comlibretexts.org

A key structural feature of 3-benzoylcoumarins is the rotational freedom around the single bond connecting the coumarin C3 atom and the benzoyl carbonyl carbon. This rotation defines the dihedral angle between the plane of the coumarin ring system and the plane of the benzoyl group.

Crystal structure analysis of a closely related compound, 3-(4-Methoxybenzoyl)-6-nitrocoumarin, reveals that the coumarin ring system itself is nearly planar. nih.gov However, there is a significant twist between the coumarin scaffold and the substituted benzoyl ring. In this analogue, the dihedral angle between the coumarin system and the phenyl group is 54.60 (7)°. nih.gov This non-coplanarity is a common feature in 3-benzoylcoumarins, arising from steric hindrance between the two aromatic systems. A similar twisted conformation is expected for this compound.

Table 2: Selected Dihedral Angles from a 3-Benzoylcoumarin (B162544) Analogue (Data from the crystal structure of 3-(4-Methoxybenzoyl)-6-nitrocoumarin, which serves as a model for the expected conformation.) nih.gov

| Angle Description | Value (°) |

| Dihedral angle between coumarin moiety and carbonyl group | 38.66 |

| Dihedral angle between carbonyl group and phenyl group | 25.76 |

| Dihedral angle between coumarin moiety and phenyl group | 54.60 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in a vacuum (gas phase) or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time in an explicit solvent environment, such as water. nih.govmdpi.com MD simulations are particularly useful for exploring the conformational flexibility of a molecule, showing how bond lengths, angles, and dihedrals fluctuate under physiological conditions. scispace.com

For a molecule like this compound, MD simulations could reveal the range of dihedral angles accessible between the coumarin and benzoyl rings in solution and identify preferential orientations. Furthermore, these simulations can elucidate the specific interactions between the molecule and surrounding solvent molecules (solvation effects), such as the formation of transient hydrogen bonds with water, which can influence the molecule's solubility and stability. Although specific MD studies on this compound are not documented in the literature, this technique is a standard tool for understanding the behavior of drug-like molecules in complex biological systems. nih.govnih.gov

Investigation of Non-Covalent Interactions within Molecular Structures

Non-covalent interactions are the dominant forces that govern molecular recognition, protein-ligand binding, and crystal packing. researchgate.net In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by a network of these interactions.

Key non-covalent interactions expected for this molecule include:

C-H···O Hydrogen Bonds: These weak hydrogen bonds are ubiquitous in coumarin crystal structures, where aromatic or methyl C-H groups act as donors to the carbonyl oxygen atoms, which are strong acceptors. mdpi.com

π-π Stacking: The aromatic coumarin core and the 4-methylphenyl ring can engage in π-π stacking interactions, which contribute to the stability of the crystal packing.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of how molecules interact with their neighbors in the solid state. mdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

DFT calculations are widely used to predict the spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure and aid in the assignment of spectral signals. semanticscholar.orgresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net These calculations predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The transitions are often from HOMO to LUMO or other nearby orbitals. semanticscholar.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. ijcrar.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed as absorption bands in an IR spectrum. The calculated spectrum for this compound would be expected to show strong characteristic peaks for the C=O stretching vibrations of the lactone and ketone groups. mdpi.comceon.rs

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C atoms. ceon.rs Theoretical NMR spectra are invaluable for assigning the complex signals in the aromatic regions of molecules like coumarins. mdpi.com

Molecular Interactions and Mechanistic Insights of 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One Analogues

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one analogue, and its protein target.

Molecular docking studies on analogues of this compound, particularly 3-benzoylcoumarins, have been instrumental in identifying their putative binding sites within various enzymes. For instance, in studies involving monoamine oxidase (MAO), these compounds are predicted to bind within the active site cavity of the enzyme. researchgate.netnih.gov The benzopyranone core and the benzoyl substituent play crucial roles in orienting the molecule within the binding pocket.

Key interacting residues are specific amino acids within the target protein that form significant interactions with the ligand. For 3-benzoylcoumarin (B162544) analogues targeting MAO-B, docking studies have suggested potential hydrogen bonding with residues like Cys172. researchgate.net In the case of Glycogen Synthase Kinase-3β (GSK-3β), docking simulations of coumarin (B35378) derivatives have shown polar interactions with key residues such as Lys85 and Ser203, which are critical for the inhibitory activity. researchgate.netnih.gov

| Target Enzyme | Key Interacting Residues for Analogues | Type of Interaction |

| Monoamine Oxidase B (MAO-B) | Cys172, Tyr398, Tyr435 | Hydrogen Bonding, Pi-Pi Stacking |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lys85, Ser203, Val135 | Hydrogen Bonding, Hydrophobic Interactions |

| Carbonic Anhydrase IX (CA IX) | Thr200, Pro201, Pro202 | Hydrogen Bonding, Van der Waals Forces |

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding between a ligand and its target. Molecular docking programs can predict these affinities, which are then often validated experimentally. For 3-benzoylcoumarin analogues, studies have reported a range of binding affinities depending on the specific substitutions on the benzoyl and coumarin rings. For example, certain 3-benzoylcoumarins have shown MAO-B inhibitory activities in the low nanomolar range. nih.gov

The molecular modes of interaction describe how the ligand fits into the binding site and the types of non-covalent interactions that stabilize the complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, the benzophenone (B1666685) moiety of some analogues can engage in pi-pi stacking interactions with aromatic residues like tyrosine and phenylalanine within the active site of MAO-B. mdpi.com The carbonyl group of the benzoyl moiety is also a potential hydrogen bond acceptor.

| Analogue Class | Target Enzyme | Predicted/Observed Binding Affinity (IC50/Ki) |

| 3-Benzoylcoumarins | MAO-A | Micromolar to Sub-micromolar |

| 3-Benzoylcoumarins | MAO-B | Low Nanomolar to Micromolar nih.gov |

| Coumarin Derivatives | GSK-3β | 1.224–6.875 µM (IC50) researchgate.netnih.gov |

| Coumarin Derivatives | Carbonic Anhydrase IX | 9.4–243.1 nM (Ki) nih.gov |

The specificity and selectivity of a ligand for a particular receptor over others are critical for its therapeutic potential. Molecular docking can help rationalize these aspects by comparing the binding modes and affinities of a ligand with different but related targets. For example, studies on 3-substituted coumarins have shown that the presence of a carbonyl group in the 3-position substituent can influence selectivity between MAO-A and MAO-B isoforms. researchgate.netnih.gov The subtle differences in the active site geometries of these two isoforms can accommodate the 3-benzoyl group differently, leading to preferential inhibition of one over the other. The shape, size, and electronic properties of the ligand, as dictated by its various substituents, are key determinants of its specificity and selectivity profile.

Enzyme Inhibition Mechanisms

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition mechanisms is fundamental to pharmacology.

Reversible inhibitors bind to enzymes through non-covalent interactions and can dissociate from the enzyme. There are several models of reversible inhibition:

Competitive Inhibition : In this model, the inhibitor has a similar structure to the substrate and competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. Some coumarin-based compounds have been identified as competitive inhibitors of enzymes like acetylcholinesterase.

Non-Competitive Inhibition : Here, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). wikipedia.org This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.org Increasing the substrate concentration does not reverse this type of inhibition. Certain coumarin analogues have been reported to exhibit a non-competitive mechanism of action against enzymes like tyrosinase. mdpi.com

Uncompetitive Inhibition : In this less common mechanism, the inhibitor binds only to the enzyme-substrate (ES) complex. youtube.com This binding also occurs at an allosteric site and effectively locks the substrate in the active site, preventing the reaction from completing. An uncompetitive inhibitor cannot be overcome by increasing substrate concentration. Some coumarin derivatives have demonstrated an uncompetitive inhibition mechanism. mdpi.com

Kinetic studies are essential to distinguish between these models by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Irreversible inhibitors typically form a strong, often covalent, bond with the enzyme, leading to its permanent inactivation. libretexts.org This type of inhibition is time-dependent, and the enzyme cannot regain its activity.

A specific type of irreversible inhibition is mechanism-based or suicide inhibition . In this process, the inhibitor binds to the active site and is chemically modified by the enzyme's own catalytic machinery. This transformation converts the inhibitor into a highly reactive species that then covalently binds to a residue in the active site, leading to irreversible inactivation. Coumarins have been identified as a novel class of mechanism-based inhibitors for carbonic anhydrases (CAs). nih.govacs.org The esterase activity of CA hydrolyzes the lactone ring of the coumarin, generating a reactive 2-hydroxy-cinnamic acid derivative. This product then binds tightly within the enzyme's active site, leading to potent and selective inhibition. nih.govacs.org This "prodrug" approach, where the enzyme activates its own inhibitor, is a sophisticated mechanism that can lead to high specificity. nih.gov

Kinetic Analysis of Enzyme Inhibition

The inhibitory potential of this compound and its analogues has been a subject of kinetic studies to understand their mechanism of action against various enzymes. These analyses are crucial in determining the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed inhibition, and in quantifying the inhibitor's potency, typically expressed as the inhibition constant (Ki).

Graphical methods, such as Lineweaver-Burk plots, are often employed to analyze enzyme kinetics in the presence of these inhibitors. By plotting the reciprocal of the reaction velocity against the reciprocal of the substrate concentration at different inhibitor concentrations, the nature of the inhibition can be elucidated. For instance, in competitive inhibition, the lines on the plot intersect at the y-axis, indicating that the inhibitor competes with the substrate for the same active site on the enzyme. In contrast, non-competitive inhibition is characterized by lines intersecting on the x-axis, suggesting that the inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. Uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, results in parallel lines on the plot.

The determination of kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) in the presence and absence of the inhibitor allows for the calculation of the Ki value. A lower Ki value signifies a more potent inhibitor. Studies on related 3-aroyl-2H-1-benzopyran-2-ones have demonstrated their potential as enzyme inhibitors, with the specific substituents on the benzoyl and coumarin rings influencing both the potency and the mechanism of inhibition. For example, the presence of certain functional groups can enhance the binding affinity of the compound to the enzyme, leading to a more pronounced inhibitory effect.

It is important to note that the interpretation of kinetic data can be complex, and factors such as product inhibition can influence the results. mdpi.comresearchgate.net Therefore, careful experimental design and data analysis are essential for accurately characterizing the inhibitory properties of these compounds.

Mechanistic Elucidation of Cellular and Subcellular Interactions

Understanding the interactions of this compound and its analogues at the cellular and subcellular levels is fundamental to elucidating their biological effects. These interactions can trigger a cascade of events, ultimately leading to the observed pharmacological or toxicological outcomes.

Influence on Intracellular Signal Transduction Pathways

Coumarin derivatives have been shown to modulate various intracellular signal transduction pathways, which are complex systems that transmit signals from the cell surface to intracellular targets, often culminating in changes in gene expression. mdpi.comnih.gov These pathways are critical for regulating cellular processes such as proliferation, differentiation, and apoptosis.

One of the key mechanisms by which coumarins can exert their effects is through the modulation of protein kinases, which are central components of many signaling cascades. For example, some coumarins have been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and survival. By inhibiting or activating specific kinases within this pathway, these compounds can influence downstream cellular responses.

Furthermore, coumarins can impact signaling pathways by interacting with receptors on the cell surface or within the cell. This can lead to the activation or inhibition of G proteins, which in turn can modulate the activity of enzymes like adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3). medbullets.com These second messengers then propagate the signal to downstream effectors, including protein kinases and transcription factors. The specific effects of this compound on these pathways would depend on its unique chemical structure and its ability to interact with specific molecular targets.

Modulation of Protein Function and Expression

The biological activity of this compound and its analogues is often mediated through their ability to modulate the function and expression of specific proteins. Coumarins, as a class of compounds, are known to interact with a variety of proteins, leading to either inhibition or activation of their biological functions. nih.gov

One of the well-documented effects of certain coumarin derivatives is their interaction with molecular chaperones, such as heat shock protein 90 (Hsp90). nih.gov Hsp90 is involved in the folding and stability of a wide range of proteins, including many that are implicated in cancer, such as kinases and transcription factors. By inhibiting Hsp90, coumarins can lead to the degradation of these client proteins, thereby affecting cellular processes like proliferation and survival.

Additionally, coumarins can influence the expression of proteins by modulating the activity of transcription factors. For instance, some coumarin derivatives have been shown to affect the activity of p53, a tumor suppressor protein that plays a crucial role in cell cycle arrest and apoptosis. nih.gov By altering the expression or activity of p53 and its downstream targets, these compounds can influence the fate of the cell. The specific interactions of this compound with various proteins would be dictated by its chemical structure and its ability to form specific non-covalent or covalent bonds with its target proteins.

Interaction with Genetic Material and Regulatory Elements (If Applicable to Coumarins)

Certain coumarin antibiotics are known to interact with genetic material, primarily by targeting enzymes that are essential for DNA replication and maintenance, such as DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription. nih.gov

These coumarin compounds typically bind to the B subunit of DNA gyrase, thereby inhibiting its ATPase activity. nih.gov This inhibition prevents the supercoiling of DNA, leading to a disruption of DNA replication and ultimately to bacterial cell death. The interaction is often non-covalent, involving the formation of hydrogen bonds and hydrophobic interactions between the coumarin molecule and the amino acid residues in the active site of the enzyme.

While the primary mechanism of action for this class of coumarins is through enzyme inhibition, this ultimately affects the integrity and function of the genetic material. It is important to note that not all coumarins interact with DNA gyrase, and the specific structural features of the coumarin molecule determine its ability to bind to this enzyme. The potential for this compound to interact with genetic material would depend on its ability to bind to DNA-associated enzymes or directly to the DNA molecule itself, a property that would require specific investigation.

Advanced Spectroscopic and Analytical Characterization of 3 4 Methylbenzoyl 2h 1 Benzopyran 2 One

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, these methods would provide key insights into its structural framework.

In the Infrared (IR) spectrum , characteristic absorption bands would be expected. The lactone carbonyl (C=O) stretching vibration of the benzopyran-2-one ring typically appears as a strong band in the region of 1700-1750 cm⁻¹. The ketone carbonyl group of the 4-methylbenzoyl moiety would likely exhibit a distinct stretching vibration around 1660-1690 cm⁻¹. Aromatic C=C stretching vibrations from both the benzopyran and the 4-methylbenzoyl rings would be observed in the 1450-1600 cm⁻¹ range. The C-O stretching of the lactone would also be present, typically between 1000 and 1300 cm⁻¹.

Raman spectroscopy , being complementary to IR, would also be valuable. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretching of the C=C bonds in the aromatic rings and the carbonyl groups would be particularly prominent.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Lactone C=O | 1700-1750 (Strong) | 1700-1750 (Weak) | Stretching |

| Ketone C=O | 1660-1690 (Strong) | 1660-1690 (Medium) | Stretching |

| Aromatic C=C | 1450-1600 (Medium) | 1450-1600 (Strong) | Stretching |

| C-O (Lactone) | 1000-1300 (Medium) | Weak | Stretching |

| C-H (Aromatic) | 3000-3100 (Weak) | 3000-3100 (Strong) | Stretching |

| C-H (Methyl) | 2850-3000 (Weak) | 2850-3000 (Medium) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H-NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the benzopyran ring and the 4-methylbenzoyl group would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methyl group protons on the benzoyl ring would likely be observed as a singlet around 2.4 ppm. The unique proton at the 4-position of the benzopyran-2-one ring would also have a characteristic chemical shift.

The ¹³C-NMR spectrum would show signals for each unique carbon atom. The carbonyl carbons of the lactone and the ketone would be the most downfield, expected in the range of 160-200 ppm. The aromatic carbons would resonate between 115 and 150 ppm. The methyl carbon would appear at a much higher field, typically around 20-30 ppm.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assemble the complete molecular structure. COSY would establish proton-proton couplings, HSQC would correlate directly bonded protons and carbons, and HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the benzopyran-2-one core and the 4-methylbenzoyl substituent.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lactone C=O | - | 160-170 |

| Ketone C=O | - | 190-200 |

| Aromatic C-H | 7.0-8.5 | 115-150 |

| Aromatic C (quaternary) | - | 120-155 |

| Methyl (CH₃) | ~2.4 | ~21 |

| C4-H (Coumarin) | ~8.5 | ~145 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound (C₁₇H₁₂O₃), the molecular weight is 276.28 g/mol .

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition and molecular formula of the compound with high accuracy.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for coumarins involve the loss of CO from the lactone ring. The benzoyl moiety could also lead to characteristic fragments, such as the 4-methylbenzoyl cation (m/z 119).

Electronic Spectroscopy (Ultraviolet-Visible) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The extended π-system of this compound, encompassing both aromatic rings and the carbonyl groups, would be expected to show strong UV absorption. Coumarin (B35378) derivatives typically exhibit absorption maxima in the range of 250-400 nm. The substitution at the 3-position with a benzoyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin, indicating an extension of the conjugated system.

X-ray Diffraction Techniques (Single Crystal X-ray Analysis) for Absolute Structure and Conformational Details

If a suitable single crystal of the compound can be grown, Single Crystal X-ray Analysis would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and any intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state.

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of the compound and for its isolation and purification.

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, would be a primary method for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would likely provide good separation. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable.

Thin-Layer Chromatography (TLC) would be used for rapid purity checks and to monitor the progress of reactions during its synthesis. The Rƒ value (retention factor) would be a characteristic parameter for a given solvent system.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in the compound. For this compound with the molecular formula C₁₇H₁₂O₃, the theoretical elemental composition would be approximately 73.90% carbon, 4.38% hydrogen, and 21.72% oxygen. The experimentally determined values should be in close agreement with these theoretical percentages to confirm the empirical formula.

Advanced Techniques for Molecular Interaction Analysis

The elucidation of molecular interactions is fundamental to understanding the biological activity of compounds such as this compound. A variety of sophisticated analytical techniques are employed to characterize the binding events between small molecules and their biological targets. These methods provide critical data on binding affinity, specificity, and the structural basis of the interaction.

X-ray Fluorescence (XRF) for Binding Events

X-ray Fluorescence (XRF) is a powerful non-destructive analytical technique primarily used for elemental analysis. wikipedia.orghoriba.com The fundamental principle of XRF involves the excitation of a sample with high-energy X-rays, causing the atoms within the sample to emit characteristic "secondary" or fluorescent X-rays. wikipedia.org Each element emits X-rays at a unique energy, allowing for the identification and quantification of the elements present in the sample. nih.gov

While not a conventional method for directly studying the nuances of protein-ligand interactions, XRF can be ingeniously applied to investigate binding events in specific biological contexts. Its utility shines in systems where a metal or a heavy element is integral to the interaction. Synchrotron-based X-ray fluorescence microscopy (XFM), for example, is a versatile tool for identifying the distribution of trace elements in biological specimens. nih.gov

The application of XRF in molecular interaction analysis can be envisioned in several scenarios:

Metalloprotein-Ligand Interactions: If this compound were to bind to a metalloprotein, XRF could be used to map the distribution and concentration of the metal ion within a cell or tissue, and to observe how this distribution is altered upon binding of the compound.

Labeled Ligands: The compound could be chemically modified to include a heavy element tag. XRF could then be used to track the location of the tagged ligand within a biological sample, providing insights into its binding sites.

Displacement Assays: In a competitive binding scenario, if the native ligand contains a specific element, XRF could monitor the displacement of this elemental marker upon the introduction of the inhibitor compound.

An example of XRF being used to study elemental binding is in the analysis of historical bone samples, where it was used to show that lead (Pb) was localized to microanatomical locations consistent with bone remodeling events, indicating Pb binding in the bone. nih.gov This illustrates the potential of XRF to provide spatial information on elemental binding within complex biological matrices.

Table 1: Illustrative Data from X-ray Fluorescence Analysis for Elemental Mapping This table presents hypothetical data to illustrate the type of information that can be obtained from XRF experiments designed to study molecular interactions.

| Parameter | Control Sample (Without Ligand) | Sample with Metal-Chelating Ligand |

| Target Element | Zinc (Zn) | Zinc (Zn) |

| Region of Interest | Active site of a metalloenzyme | Active site of a metalloenzyme |

| Relative Zn Concentration (XRF Intensity Counts) | 15,000 | 2,500 |

| Interpretation | High concentration of Zn in the active site. | The ligand has chelated and removed Zn from the active site, indicating a strong interaction. |

Other Advanced Spectroscopic and Analytical Techniques

Beyond XRF, several other high-resolution techniques are more commonly employed to gain a detailed understanding of molecular interactions.

X-ray Crystallography: This is a gold-standard technique for providing a high-resolution, three-dimensional structure of a molecule and its complex with a biological target. springernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the protein-ligand complex, researchers can determine the precise atomic coordinates of both the ligand and the protein. springernature.com This information reveals the exact binding pose of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes that occur upon binding. nih.govnih.gov

Fluorescence Spectroscopy: This technique is widely used to study binding interactions in solution and is particularly well-suited for compounds that possess intrinsic fluorescence, like many coumarin derivatives. springernature.com The interaction of a fluorescent ligand with a protein can lead to changes in its fluorescence properties, such as intensity (quenching or enhancement), emission wavelength, and polarization. nih.gov These changes can be monitored to determine binding constants (Ka), the number of binding sites, and to probe the microenvironment of the binding pocket. nih.gov

Table 2: Representative Binding Data from Fluorescence Quenching Analysis of a Coumarin Derivative with a Target Protein This table is a representative example of data obtained from fluorescence spectroscopy to quantify protein-ligand interactions.

| Parameter | Value |

| Binding Constant (Ka) | 2.5 x 105 M-1 |

| Number of Binding Sites (n) | 1.1 |

| Thermodynamic Parameters | |

| ΔG (Gibbs Free Energy) | -30.8 kJ mol-1 |

| ΔH (Enthalpy Change) | -15.2 kJ mol-1 |

| ΔS (Entropy Change) | +52.3 J mol-1 K-1 |

| Interpretation | The binding is spontaneous, primarily enthalpy-driven, with a favorable entropy contribution, suggesting the involvement of hydrophobic interactions and hydrogen bonds. |

These advanced analytical methods, each with its unique strengths, provide a comprehensive picture of the molecular interactions of this compound, which is essential for the rational design of new and more effective therapeutic agents.

Future Research Directions and Emerging Applications in Medicinal Chemistry

Rational Design of Next-Generation 2H-1-Benzopyran-2-one Analogues with Enhanced Specificity

The rational design of new drug candidates based on the 2H-1-benzopyran-2-one scaffold is a key area of ongoing research. This approach relies on understanding the structure-activity relationships (SAR) that govern how modifications to the coumarin (B35378) core influence biological activity. nih.gov By strategically altering substituents on the benzopyranone ring, chemists can fine-tune the molecule's properties to improve its interaction with specific biological targets, thereby enhancing potency and reducing off-target effects.

Key strategies in the rational design of these analogues include:

Substitution Pattern Analysis : SAR studies have shown that the type and position of substituents on the coumarin ring are critical for determining biological activity and selectivity. mdpi.comnih.gov For instance, in the context of 3-arylcoumarins, the presence of hydroxyl groups at specific positions can influence properties like antioxidant or clastogenic potential. semanticscholar.orgresearchgate.net Modifying the 4-methylbenzoyl group or adding functional groups to the benzopyranone ring of the title compound could lead to analogues with improved binding affinity for target enzymes or receptors.

Molecular Hybridization : This strategy involves combining the coumarin scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov For example, linking coumarin to a pyrazole (B372694) moiety has been explored to enhance bioactivity. royalsocietypublishing.org This approach could be applied to 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one to develop multi-target-directed ligands for complex diseases like cancer or Alzheimer's. nih.govmdpi.com

Isosteric Replacement : Replacing certain atoms or groups with others that have similar physical or chemical properties (isosteres) can modulate a compound's pharmacokinetic and pharmacodynamic profile. This technique can be used to optimize solubility, metabolic stability, and target interactions.

The information derived from these design strategies can be used to develop new compounds with higher efficacy. researchgate.net

Exploration of Novel Synthetic Methodologies and Catalytic Systems for Sustainable Production

The increasing demand for coumarin derivatives in various industries necessitates the development of efficient and environmentally friendly synthetic methods. Green chemistry principles are becoming central to the synthesis of 2H-1-benzopyran-2-one analogues, focusing on reducing waste, energy consumption, and the use of hazardous substances. benthamdirect.comeurekaselect.com

Future research in this area is focused on several promising approaches:

Microwave and Ultrasound-Assisted Synthesis : These techniques can dramatically reduce reaction times, improve product yields, and often allow for solvent-free reactions compared to conventional heating methods. royalsocietypublishing.orgkjscollege.com Classic coumarin syntheses like the Knoevenagel condensation and Pechmann condensation have been successfully adapted to use these energy-efficient methods. benthamdirect.comeurekaselect.comkjscollege.com

Novel Catalytic Systems : The development of new catalysts is crucial for sustainable production. This includes the use of biocatalysts, such as enzymes, which can perform reactions with high specificity under mild conditions. rsc.org Magnetically recoverable nanocatalysts and natural acids (e.g., from citrus juice) are also being explored as reusable and eco-friendly alternatives to traditional acid catalysts. researchgate.netarabjchem.org

Mechanochemistry : Grinding and milling techniques, which use mechanical force to drive chemical reactions, offer a solvent-free route for synthesizing coumarin derivatives, minimizing chemical waste. tandfonline.com

Multi-component Reactions : Designing synthetic pathways where multiple starting materials react in a single step to form the final product improves atom economy and reduces the number of purification steps required. acs.org

These sustainable methodologies not only make the production of compounds like this compound more economical but also align with the growing emphasis on environmental responsibility in the chemical and pharmaceutical industries. benthamdirect.comeurekaselect.comnih.gov

Identification of Underexplored Biological Targets and Pathways for Therapeutic Intervention

The broad spectrum of biological activities exhibited by coumarin derivatives suggests they interact with a multitude of cellular targets. researchgate.net While many targets have been identified, significant potential lies in discovering novel or underexplored biological pathways that can be modulated by this compound and its analogues.

Current and future research focuses on:

Enzyme Inhibition : Coumarins are known to inhibit a wide range of enzymes. Future work aims to identify novel inhibitors for targets implicated in various diseases. These targets include:

Protein Kinases and Carbonic Anhydrases : Crucial in cancer progression. nih.govfrontiersin.orgnih.gov

Monoamine Oxidases (MAOs) and Acetylcholinesterase (AChE) : Implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.commdpi.com

DNA Gyrase : A potential target for developing new antibacterial agents. nih.govresearchgate.net